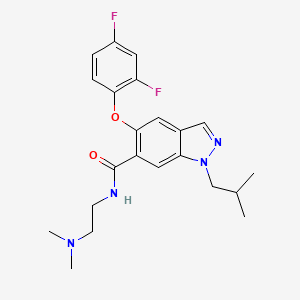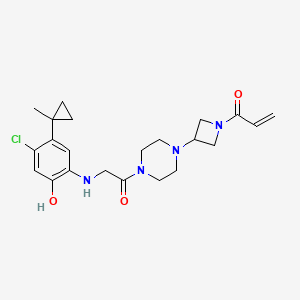
ATN-161 (trifluoroacetate salt)
Overview
Description
ATN-161 trifluoroacetate salt is a novel integrin alpha-5 beta-1 antagonist. It is derived from a five-amino-acid peptide sequence of fibronectin’s synergy region. This compound has shown significant potential in inhibiting angiogenesis and the growth of liver metastases in murine models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATN-161 trifluoroacetate salt involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the synthesis of ATN-161 trifluoroacetate salt follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive cycles of amino acid coupling and deprotection efficiently. The final product is purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
ATN-161 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Reagents: Amino acids, coupling reagents (e.g., HBTU, HATU), deprotection reagents (e.g., TFA), and solvents (e.g., DMF, DCM).
Conditions: The synthesis is carried out under inert atmosphere conditions to prevent oxidation.
Major Products
The major product of the synthesis is the ATN-161 trifluoroacetate salt itself. The purity of the final product is crucial, and it is typically achieved through rigorous purification steps .
Scientific Research Applications
ATN-161 trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Investigated for its role in inhibiting angiogenesis and tumor metastasis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in reducing liver metastases.
Industry: Utilized in the development of anti-cancer drugs and integrin-targeted therapies .
Mechanism of Action
ATN-161 trifluoroacetate salt exerts its effects by binding to integrin alpha-5 beta-1 and alpha-v beta-3. This binding inhibits the migration and adhesion of endothelial cells, which are crucial for tumor angiogenesis. By targeting these integrins, ATN-161 trifluoroacetate salt disrupts the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Cyclo (Ala-Arg-Gly-Asp-Mamb):
Cyclo (Gly-Arg-Gly-Asp-Ser-Pro): An RGD-containing inhibitory peptide and a synthetic alpha-5 beta-1 integrin ligand.
Efalizumab: A humanized monoclonal antibody targeting the LFA-1 alpha subunit, used to study plaque psoriasis and psoriatic arthritis
Uniqueness
ATN-161 trifluoroacetate salt is unique due to its non-RGD based integrin binding mechanism. Unlike other integrin antagonists that rely on the RGD sequence, ATN-161 trifluoroacetate salt targets integrin alpha-5 beta-1 and alpha-v beta-3 through a different peptide sequence, making it a valuable tool in integrin research and cancer therapy .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJOWHOEOLJGI-LQCLSJOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N9O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)
